molecular formula C14H9Cl3O2 B1420686 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-27-3

4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1420686
CAS No.: 1160251-27-3
M. Wt: 315.6 g/mol
InChI Key: MTTXYMOSGHDIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Cl3O2 and a molecular weight of 315.58. It is primarily used in proteomics research and is known for its role in various chemical reactions .

Preparation Methods

The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3,4-dichlorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is employed in the synthesis of various compounds that are used to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of potential therapeutic agents . In the industrial sector, it is used in the production of specialty chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In proteomics research, it may interact with amino acid residues in proteins, leading to modifications that can be studied to understand protein function and interactions.

Comparison with Similar Compounds

4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in proteomics and medicinal chemistry, which distinguishes it from other similar compounds.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTXYMOSGHDIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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